molecular formula C23H38O7 B151317 Prostaglandin D2-1-glyceryl ester CAS No. 309260-52-4

Prostaglandin D2-1-glyceryl ester

Cat. No. B151317
M. Wt: 426.5 g/mol
InChI Key: AWSHXGOINMVSGP-LJAYCTNTSA-N
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Description

Prostaglandin D2-1-glyceryl ester (PGD2-G) is a derivative of prostaglandin D2 (PGD2), which is a product of the cyclooxygenase pathway and acts on specific prostaglandin receptors. PGD2-G is formed when PGD2 is esterified with glycerol. This compound is part of a broader class of molecules that includes prostaglandin glyceryl esters (PG-Gs), which are generated through the action of cyclooxygenase-2 (COX-2) on endocannabinoids like 2-arachidonylglycerol (2-AG) .

Synthesis Analysis

The synthesis of prostaglandin glyceryl esters, including PGD2-G, involves the oxygenation of 2-AG by COX-2. This process yields a variety of PG-Gs, with PGD2-G being one of the major products. The synthesis of related compounds, such as prostaglandin E2 glyceryl ester (PGE2-G), has been achieved using stereoselective Wittig and Horner-Wadsworth-Emmons reactions to install the head and tail moieties of the PGE2 skeleton, followed by Mitsunobu azidation and peptide coupling .

Molecular Structure Analysis

The molecular structure of PGD2-G consists of the prostaglandin D2 moiety linked to a glycerol backbone. The specific structural determinants for the activity of PGD2-G and related glyceryl esters have been investigated, revealing that the glycerol moiety is essential for eliciting a biological response, such as calcium mobilization in cells. The type of linkage (ester, amide, or thioester) between the prostaglandin and the glycerol moiety also affects the biological activity, with amide or ester linkages being preferable .

Chemical Reactions Analysis

Prostaglandin glyceryl esters, including PGD2-G, are involved in novel signaling pathways that are independent of their hydrolysis products, PGD2 and other prostaglandins. The chemical reactions they undergo include binding and activating G protein-coupled receptors, leading to intracellular calcium increases. The positioning of hydroxyl groups in the glycerol moiety and the type of linker do not significantly alter the EC50 values for calcium response, indicating a degree of structural tolerance in the receptor interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of PGD2-G and related glyceryl esters are influenced by their molecular structure. The presence of the glycerol moiety and the type of linkage to the prostaglandin part of the molecule are crucial for their biological activity. These properties determine their solubility, stability, and interaction with cellular receptors. The exact physical properties, such as melting point, solubility in various solvents, and stability under different conditions, are not detailed in the provided papers and would require further investigation .

Scientific Research Applications

Pharmacology and Receptor Activity

  • Prostaglandin glyceryl esters (PG-Gs) like Prostaglandin D2-1-glyceryl ester are biosynthesized from endocannabinoids and have unique pharmacological properties. They are distinct from traditional prostanoid receptors, suggesting novel receptor activities and pharmacological potentials (Woodward et al., 2007).

Ocular Health

  • In studies related to ocular health, Prostaglandin E2-Glyceryl Ester, a compound similar to Prostaglandin D2-1-glyceryl ester, has shown potential in lowering intraocular pressure, suggesting its relevance in conditions like glaucoma (Woodward, Poloso, & Wang, 2016).

Metabolism and Systemic Effects

  • The metabolism of prostaglandin glycerol esters like Prostaglandin D2-1-glyceryl ester in biological systems is a critical aspect of their function, influencing their stability and systemic actions. Understanding their metabolic pathways is key to harnessing their therapeutic potential (Kozak et al., 2001).

Cellular Signaling

  • Prostaglandin D2-1-glyceryl ester can have a significant impact on cellular signaling pathways. For example, the glyceryl ester of Prostaglandin E2, a similar compound, activates specific signal transduction pathways in cells, indicating the potential for PG-Gs to modulate cellular responses in various tissues (Nirodi et al., 2004).

Therapeutic Potential

  • The pharmacological characteristics of prostaglandin glyceryl esters, including Prostaglandin D2-1-glyceryl ester, suggest their potential as therapeutic agents in various conditions, particularly in managing inflammation and related disorders (Woodward et al., 2008).

Allergic Responses

  • Prostaglandin D2 and its derivatives are involved in allergic responses, indicating the potential of targeting these pathways in treating allergic disorders. Understanding the role of Prostaglandin D2-1-glyceryl ester in these processes could lead to new therapeutic approaches (Daham et al., 2011).

Safety And Hazards

Prostaglandin D2-1-glyceryl ester is harmful if swallowed and may damage fertility or the unborn child .

properties

IUPAC Name

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHXGOINMVSGP-LJAYCTNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin D2-1-glyceryl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MA Salunke, BS Wakure, PS Wakte - Journal of Biomolecular …, 2023 - Taylor & Francis
… The absorption of olefinic proton takes place at δ 4.70 and 4.92 correspondent to the presence of prostaglandin D2-1-glyceryl ester, 3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid, …
Number of citations: 3 www.tandfonline.com
JG Marques, T Schwerd, P Bufler, S Koletzko… - Metabolomics, 2022 - Springer
… A slight reduction shift was detected in Prostaglandin D2-1-glyceryl ester, a bioactive lipid involved in the endocannabinoid system with potential anti-inflammatory properties in vivo [38]…
Number of citations: 1 link.springer.com
TC Akman, Y Kadioglu, O Senol, B Erkayman - Annales Pharmaceutiques …, 2023 - Elsevier
Background The understanding of precision medicine, which aims for high efficacy and low toxicity in treatments, has gained more importance with omics technologies. In this study, it …
Number of citations: 3 www.sciencedirect.com
L Yao, Q Hu, C Zhang, AH Ghonaim, Y Cheng… - Veterinary …, 2021 - Elsevier
… Three prostaglandins (Prostaglandin D2−1-glyceryl ester, 15R-PGE2 methyl ester, 15-acetate and Lubiprostone) underwent significant changes in at least one type of PRV infection (Fig…
Number of citations: 3 www.sciencedirect.com
AS Hegde, S Gupta, P Kumari, R Joshi… - Uhplc-Qtof-Ims-Based … - papers.ssrn.com
Four edible flowers commonly consumed in the Western Himalayan region namely, Bauhinia variegata (Kachnar), Trapaeolum majus (Nasturtium), Matricaria chamomilla (Chamomile) …
Number of citations: 0 papers.ssrn.com
X Fu, L Liu, H Han, Y Li, S Si, B Xu, W Dai… - Environmental …, 2023 - Wiley Online Library
… B2, lysoPE (18:1(9Z)/0:0), 4-dodecyl benzene sulfonic acid, apo-10-violaxanthin and oxoadipic acid were downregulated, and 1-methylhistamine, prostaglandin D2-1-glyceryl ester, N-[(…
Number of citations: 1 onlinelibrary.wiley.com
AS Hegde, S Gupta, P Kumari, R Joshi, V Srivatsan - ACS omega, 2023 - ACS Publications
… present in all four edible flowers, followed by threoninyl-arginine, N-formyl-norleucine-leucyl-phenylalanyl-methyl ester, trihomomethionine, and prostaglandin D2-1-glyceryl ester …
Number of citations: 5 pubs.acs.org
D Navia-Paldanius - 2018 - erepo.uef.fi
A retrograde lipid signaling system, the endocannabinoid system (ECS), influences various functions in the CNS (central nervous system) and periphery. The ECS consists of two G-…
Number of citations: 0 erepo.uef.fi
M Alonso-Garrido, N Pallarés, G Font… - Arhiv za higijenu rada i …, 2021 - hrcak.srce.hr
… -d4, 14,15-LTE4, and prostaglandin D2-1-glyceryl ester point to a possible involvement of the … turn, had neither leukotriene B4 or prostaglandin D2-1glyceryl ester, which points towards …
Number of citations: 6 hrcak.srce.hr

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